4-Chloro-8-nitroquinoline-3-carbaldehyde
Description
4-Chloro-8-nitroquinoline-3-carbaldehyde is a quinoline derivative featuring a chloro substituent at position 4, a nitro group at position 8, and an aldehyde functional group at position 2. Quinoline derivatives are widely studied for their pharmaceutical and material science applications due to their diverse reactivity and biological activity . The aldehyde group at position 3 makes it a versatile intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic compounds.
Properties
Molecular Formula |
C10H5ClN2O3 |
|---|---|
Molecular Weight |
236.61 g/mol |
IUPAC Name |
4-chloro-8-nitroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O3/c11-9-6(5-14)4-12-10-7(9)2-1-3-8(10)13(15)16/h1-5H |
InChI Key |
XOTPGLGYBVOINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-8-nitroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline, followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .
Chemical Reactions Analysis
4-Chloro-8-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include aqueous ethanol as a green solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions include 4-amino-8-nitroquinoline-3-carbaldehyde and 4-chloro-8-aminoquinoline-3-carbaldehyde .
Scientific Research Applications
4-Chloro-8-nitroquinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-8-nitroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Substituent Position: The position of chloro and nitro groups significantly impacts electronic properties. For example, 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde (chromene backbone) exhibits a different ring system compared to quinoline derivatives, altering conjugation and stability .
- The nitrile group in 4-chloro-8-methyl-quinoline-3-carbonitrile enhances electrophilicity but reduces polarity compared to aldehydes .
Physicochemical Properties
The table below compares computed and experimental properties:
Insights :
- The nitro and aldehyde groups contribute to high polar surface areas (>85 Ų), suggesting moderate solubility in polar solvents.
Reactivity Differences :
Toxicity and Handling
- Nitro and chloro substituents are associated with increased toxicity. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate requires strict handling protocols (e.g., avoiding inhalation, using non-sparking tools) due to its hazardous nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
